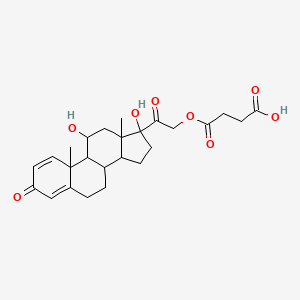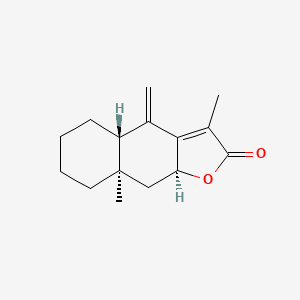
Atractylenolide-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atractylenolide-II is a sesquiterpene lactone compound derived from the rhizome of Atractylodes macrocephala, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atractylenolide-II can be synthesized through various chemical reactions, including the oxidation of atractylenolide-I and the dehydration of atractylenolide-III . The synthetic routes often involve the use of cytochrome P450 (CYP450)-mimetic oxidation models .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from the dried rhizome of Atractylodes macrocephala. Advanced techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Atractylenolide-II undergoes various chemical reactions, including:
Oxidation: Conversion to atractylenolide-III.
Dehydration: Conversion to atractylenolide-I.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation models.
Dehydration: Specific dehydration conditions to convert atractylenolide-III to atractylenolide-I.
Major Products:
Oxidation: Atractylenolide-III.
Dehydration: Atractylenolide-I.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound in studying sesquiterpene lactones.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Exhibits anti-cancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Wirkmechanismus
Atractylenolide-II exerts its effects through various molecular targets and pathways:
Anti-Inflammatory Activity: Modulates oxidative stress, attenuates the inflammatory response, and activates anti-apoptotic signaling pathways.
Neuroprotective Activity: Protects the nervous system by inhibiting cell apoptosis and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Atractylenolide-I
- Atractylenolide-III
- 8-β-acetoxyl-atractylenolide III
- 8-β-methoxy-atractylenolide I
- Biatractylolide
- 8,9-epoxy-atractylenolide
- 4,15-epoxy-hydroxyatractylenolide
- Atractylenolide IV
- Hydroxy atractylodes
Eigenschaften
Molekularformel |
C15H20O2 |
|---|---|
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(4aS,8aR,9aS)-3,8a-dimethyl-4-methylidene-5,6,7,8,9,9a-hexahydro-4aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-11-6-4-5-7-15(11,3)8-12-13(9)10(2)14(16)17-12/h11-12H,1,4-8H2,2-3H3/t11-,12+,15-/m1/s1 |
InChI-Schlüssel |
WVOSZPPZKISKDJ-TYNCELHUSA-N |
Isomerische SMILES |
CC1=C2[C@H](C[C@]3(CCCC[C@@H]3C2=C)C)OC1=O |
Kanonische SMILES |
CC1=C2C(CC3(CCCCC3C2=C)C)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


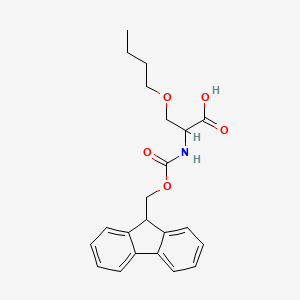
![[(2S,5R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}oxolan-2-yl]methanol](/img/structure/B13385772.png)
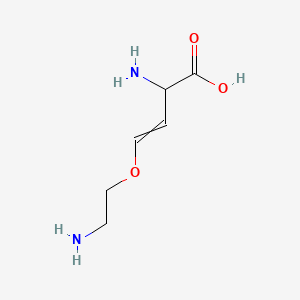
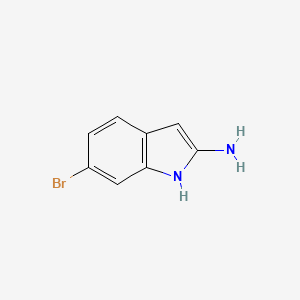
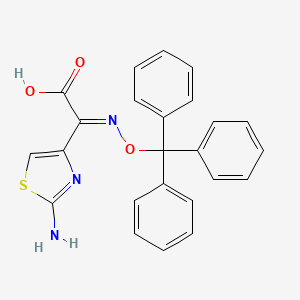
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-1-ynylpyrimidin-2-one](/img/structure/B13385798.png)
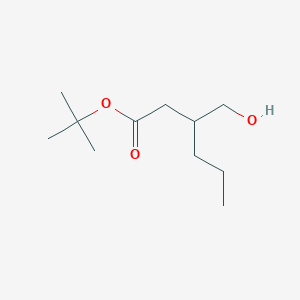
![N-methyl-4-[[4-[methyl-[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B13385815.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13385817.png)
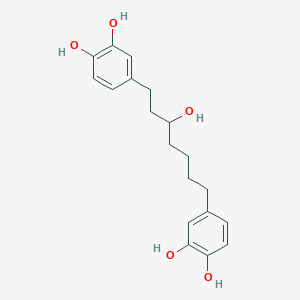
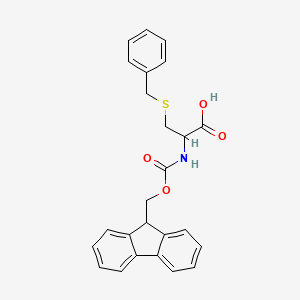
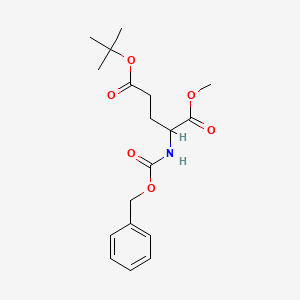
![1-[5-Amino-6-fluoro-2-(2-methyl-1-phenylmethoxypropan-2-yl)indol-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B13385837.png)
